Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is likely a synthetic organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . The chlorosulfonyl group attached to the benzofuran ring could make this compound highly reactive .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through chlorosulfonation reactions . This involves the reaction of a suitable precursor with chlorosulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures are often solid at room temperature . They might also be sensitive to moisture due to the presence of the chlorosulfonyl group .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is utilized in the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, achieved through one-pot reactions with various substituted salicylaldehydes, indicating its versatility in chemical synthesis (Gao, Liu, Jiang, & Li, 2011).
- The compound demonstrates isomerization properties under UV light, as observed in ethyl 5-phenylazo-benzofuran-2-carboxylate, which undergoes cis/trans isomerization in methanol (Shen Yong-jia, 2010).
- It is involved in the preparation of complex compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, indicating its role in multistep synthetic pathways (Kiely, 1991).
Molecular Structure and Analysis
- Investigations into its structural properties reveal insights into molecular interactions and crystal structures. For instance, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate showcases aromatic π–π interactions and hydrogen bonding, contributing to our understanding of molecular interactions (Choi, Seo, Son, & Lee, 2009).
Applications in HPLC and Quality Control
- High-Performance Liquid Chromatography (HPLC) methods have been developed for determining ethyl derivatives of benzofuran, like (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate, during synthesis. This highlights its importance in analytical chemistry for quality control (Fen, 2010).
Synthesis of Complex Organic Molecules
- The compound is key in the synthesis of diverse organic molecules. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and analyzed using X-ray diffraction, adding to the field of organic chemistry (Marjani, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPMWPOOQQMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate |
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